molecular formula C10H8N4O4 B14579336 2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine CAS No. 61378-92-5

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

Cat. No.: B14579336
CAS No.: 61378-92-5
M. Wt: 248.19 g/mol
InChI Key: UGCYBMHLLJCGGO-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that features a unique combination of furan and pyrimidine rings

Properties

CAS No.

61378-92-5

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H8N4O4/c11-8-5-3-4-17-10(5)13-9(12-8)6-1-2-7(18-6)14(15)16/h1-2H,3-4H2,(H2,11,12,13)

InChI Key

UGCYBMHLLJCGGO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC(=C21)N)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-nitrofuran-2-carbaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.

    Medicine: Potential anticancer agent due to its ability to interfere with cellular processes in cancer cells.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with bacterial DNA synthesis and repair mechanisms, leading to cell death. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino-thiazolidin-4-one: Known for its antimicrobial activity.

    Pyrido[2,3-d]pyrimidine derivatives: Exhibits a range of biological activities including anticancer and antimicrobial properties.

    Pyrano[2,3-d]pyrimidinone derivatives: Known for their antibacterial and anticancer activities.

Uniqueness

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research has indicated that derivatives of 5-nitrofuran, including the compound , exhibit significant antimicrobial activity. A study focused on 5-nitrofuran-2-yl derivatives demonstrated their effectiveness against various mycobacterial species. For instance, compounds derived from 5-nitro-2-furfural showed promising results against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard treatments like isoniazid and rifampicin .

Case Study: Efficacy Against Mycobacterium tuberculosis

CompoundMIC (µM)Comparison
4r0.223x more active than INH
13.950x more active than INH in starved cultures

The compound N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) was highlighted for its superior activity against M. tuberculosis in both log-phase and starved conditions .

Structure-Activity Relationship (SAR)

The biological activity of nitrofuran derivatives often correlates with their structural features. The incorporation of different heterocycles and functional groups can enhance their interaction with bacterial targets. A study involving a series of nitrofuran-tagged imidazo-fused azines revealed that specific substitutions led to increased potency against a variety of pathogens, including resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings on SAR

  • N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine showed effective MIC values against:
    • Enterobacter cloacae: 0.25 µg/mL
    • Staphylococcus aureus: 0.06 µg/mL
    • Klebsiella pneumoniae: 0.25 µg/mL
    • Enterococcus faecalis: 0.25 µg/mL

These findings suggest that modifications to the nitrofuran moiety can significantly impact the compound's antibacterial properties .

The mechanism through which nitrofuran derivatives exert their antimicrobial effects typically involves the generation of reactive nitrogen species (RNS) upon reduction within bacterial cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly relevant in the context of drug-resistant bacterial strains.

Inhibition Studies

Inhibition studies have shown that compounds like 2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine can inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. This dual action not only enhances their efficacy but also reduces the likelihood of resistance development.

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